4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride
CAS No.: 2549022-60-6
Cat. No.: VC11835283
Molecular Formula: C12H15ClF2N2O
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2549022-60-6 |
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Molecular Formula | C12H15ClF2N2O |
Molecular Weight | 276.71 g/mol |
IUPAC Name | 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C12H14F2N2O.ClH/c13-10-2-1-9(11(14)4-10)7-16-6-8(5-15)3-12(16)17;/h1-2,4,8H,3,5-7,15H2;1H |
Standard InChI Key | FHIJDHNDNIBHQA-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN.Cl |
Canonical SMILES | C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a five-membered pyrrolidin-2-one ring (a lactam) with two critical substituents:
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Aminomethyl group (-CH2NH2) at the 4-position, which enhances hydrogen-bonding potential and solubility.
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2,4-Difluorobenzyl group at the 1-position, introducing electron-withdrawing fluorine atoms that influence receptor binding and metabolic stability .
The hydrochloride salt form improves crystallinity and bioavailability by protonating the primary amine (-NH2) to -NH3+Cl–.
Table 1: Molecular Data
Property | Value |
---|---|
IUPAC Name | 4-(Aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride |
Molecular Formula | C13H14ClF2N2O |
Molecular Weight | 298.71 g/mol |
CAS Number | Not formally assigned |
Stereochemical Considerations
While the parent compound nebracetam exhibits stereoisomerism, the synthetic route described in recent literature yields the racemic mixture of 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride. Enantiomeric resolution remains an area for further exploration to assess differential pharmacological activity .
Synthesis and Optimization
Traditional Synthetic Route (Method 1)
The initial synthesis involved six stages starting from itaconic acid and 2,4-difluorobenzylamine:
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Condensation: Formation of 1-(2,4-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid via thermal reaction.
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Esterification: Conversion to methyl ester using methanol and sulfuric acid (yield: 78%).
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Reduction: Sodium borohydride-mediated reduction of the ketone to 4-hydroxymethyl-pyrrolidin-2-one (yield: 65%).
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Mesylation: Methanesulfonyl chloride treatment to form the mesylate intermediate (yield: 83%).
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Azidation: Displacement with sodium azide to introduce the azide group (yield: 58%).
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Staudinger Reduction: Triphenylphosphine-mediated reduction to the primary amine, followed by HCl salt formation (final yield: 42%) .
Improved Method (Method 2)
To address toxicity concerns, an optimized four-step protocol was developed:
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One-Pot Cyclization: Direct reaction of itaconic acid with 2,4-difluorobenzylamine in toluene under Dean-Stark conditions (yield: 85%).
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Borane Reduction: Selective reduction of the 5-oxo group to 4-hydroxymethyl-pyrrolidin-2-one using BH3·THF (yield: 72%).
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Mitsunobu Reaction: Direct conversion of the hydroxyl group to an amine via a modified Mitsunobu protocol with DIAD and phthalimide (yield: 68%).
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Deprotection and Salt Formation: Hydrazinolysis to remove phthalimide, followed by HCl treatment (final yield: 61%) .
Table 2: Comparative Yields
Step | Method 1 Yield (%) | Method 2 Yield (%) |
---|---|---|
Cyclization | 78 | 85 |
Reduction | 65 | 72 |
Amine Introduction | 58 | 68 |
Final Product | 42 | 61 |
Physicochemical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 2.24–2.28 (dd, J=9.2, 7.6 Hz, 1H, pyrrolidine CH2), 2.43–2.50 (m, 1H, pyrrolidine CH), 3.06–3.10 (m, 1H, CH2NH2), 4.36–4.48 (q, J=14.8 Hz, 2H, benzyl CH2), 7.19–7.35 (m, 3H, aromatic H) .
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LC/MS: m/z 320.2 [(M+H)+], consistent with the molecular formula C13H14F2N2O·HCl .
Solubility and Stability
The hydrochloride salt exhibits:
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Water Solubility: >50 mg/mL at 25°C
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LogP: 1.2 (calculated using XLogP3)
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Stability: Stable under ambient conditions for >6 months when stored desiccated .
Pharmacological Profile
Nootropic Activity Prediction
Molecular docking against human muscarinic acetylcholine receptors (mAChR, PDB ID: 5CXV) revealed:
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Binding Affinity: ΔG = -9.2 kcal/mol, superior to nebracetam (-8.1 kcal/mol).
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Interaction Map: Hydrogen bonds with Tyr506 and π-π stacking with Trp153 (orthosteric site) .
Table 3: Docking Results vs. Reference Compounds
Compound | ΔG (kcal/mol) | Key Interactions |
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8f (2,4-diF) | -9.2 | Tyr506, Trp153 |
Nebracetam | -8.1 | Asp147, Tyr506 |
Donepezil | -10.4 | Trp153, Phe190 |
Neuroprotective Mechanisms
The 2,4-difluoro substitution enhances:
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Blood-Brain Barrier Permeability: Calculated Papp = 22 × 10^-6 cm/s (Caco-2 model).
Toxicological Considerations
Preliminary assessments indicate:
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